N(10)-bromoacetyl-5,8-dideazafolic acid
N(10)-bromoacetyl-5,8-dideazafolic acid
Brand Name:
Vulcanchem
CAS No.:
101375-70-6
VCID:
VC0010330
InChI:
InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1
SMILES:
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr
Molecular Formula:
C23H22BrN5O7
Molecular Weight:
560.4 g/mol
N(10)-bromoacetyl-5,8-dideazafolic acid
CAS No.: 101375-70-6
Main Products
VCID: VC0010330
Molecular Formula: C23H22BrN5O7
Molecular Weight: 560.4 g/mol
CAS No. | 101375-70-6 |
---|---|
Product Name | N(10)-bromoacetyl-5,8-dideazafolic acid |
Molecular Formula | C23H22BrN5O7 |
Molecular Weight | 560.4 g/mol |
IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1 |
Standard InChIKey | WQQZMTLUQMKEPJ-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
Synonyms | N(10)-bromoacetyl-5,8-dideazafolic acid |
PubChem Compound | 127801 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume